Fluorescein boronic acid (FL2); 96%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

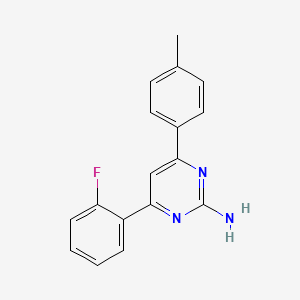

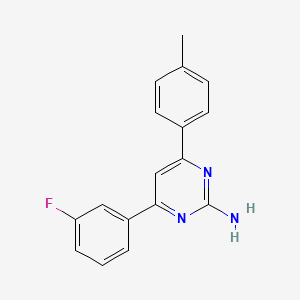

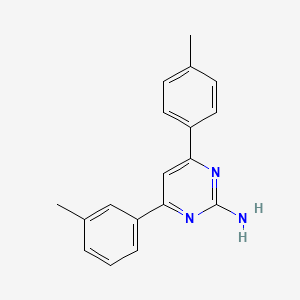

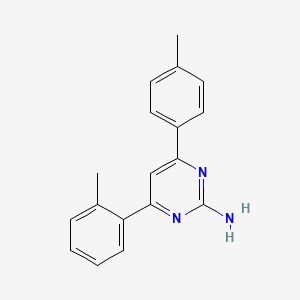

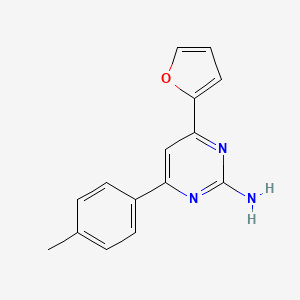

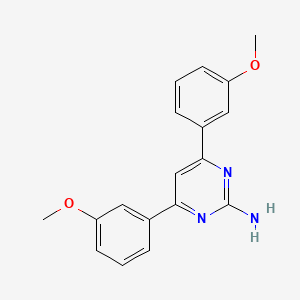

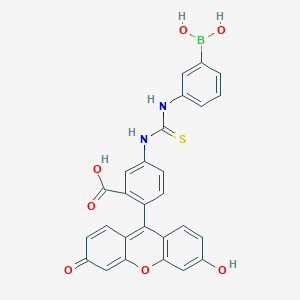

Fluorescein boronic acid (FL2) is a compound with the molecular formula C27H19BN2O7S . It is used in the field of chemistry as a sensor to recognize carbohydrates or other substances . The compound has a molecular weight of 526.3 g/mol .

Synthesis Analysis

The synthesis of Fluorescein boronic acid (FL2) involves the use of boronic acid groups to fabricate a variety of fluorescent sensors . The process has attracted great interest among scientists .Molecular Structure Analysis

The molecular structure of Fluorescein boronic acid (FL2) is complex. As Lewis acids, boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters .Chemical Reactions Analysis

The chemical reactions involving Fluorescein boronic acid (FL2) are based on the phenomenon that boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes .Physical And Chemical Properties Analysis

The physical and chemical properties of Fluorescein boronic acid (FL2) include a molecular weight of 526.3 g/mol, a hydrogen bond donor count of 6, a hydrogen bond acceptor count of 8, and a rotatable bond count of 5 .Applications De Recherche Scientifique

Fluorescein boronic acid (FL2) has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, such as the study of cell membranes, proteins, and enzymes. It has also been used in laboratory experiments to study the binding of proteins to small molecules and to investigate the interactions between proteins and other biomolecules. Additionally, it has been used to study the structure and function of proteins, to study the structure and dynamics of cell membranes, and to study the interactions between small molecules and DNA.

Mécanisme D'action

Target of Action

Fluorescein boronic acid (FL2) primarily targets 1,2- or 1,3-diols . These diols are commonly found in various biological molecules such as carbohydrates, proteins, and DNA. The boronic acid group in FL2 binds to these diols, making it a useful tool for recognizing and studying these biological molecules .

Mode of Action

As a Lewis acid, FL2 binds with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters . This binding results in significant fluorescence changes, which can be detected and measured . The fluorescence change is due to the energy transfer from the donor fluorophore (FL2) to the acceptor fluorophore when the emission spectrum of the donor effectively overlaps with the excitation spectrum of the acceptor .

Biochemical Pathways

The primary biochemical pathway involved in the action of FL2 is the formation of cyclic esters with diols . This process is reversible, allowing FL2 to act as a dynamic sensor that can respond to changes in the concentration of diols in its environment . The resulting fluorescence changes can be used to study various biochemical processes involving diols, such as carbohydrate metabolism .

Pharmacokinetics

Given its molecular structure and reactivity, it is likely that fl2 can be readily absorbed and distributed in biological systems due to its ability to form covalent bonds with diols . The metabolism and excretion of FL2 would depend on the specific biological system and the presence of enzymes capable of breaking the boronic ester bonds .

Result of Action

The binding of FL2 to diols and the subsequent fluorescence changes provide a powerful tool for detecting and studying diols in biological systems . This can be used to study a wide range of biological processes, from carbohydrate metabolism to DNA-protein interactions . Furthermore, the reversible nature of the boronic ester bonds allows FL2 to act as a dynamic sensor that can respond to changes in diol concentrations .

Action Environment

The action of FL2 is influenced by the chemical environment, particularly the presence of diols and the pH of the solution . The binding of FL2 to diols is reversible and can be influenced by the concentration of diols in the solution . Additionally, the fluorescence of FL2 can be affected by the pH of the solution, with more alkaline conditions leading to brighter fluorescence . Therefore, the action, efficacy, and stability of FL2 can be influenced by environmental factors such as diol concentration and pH .

Avantages Et Limitations Des Expériences En Laboratoire

Fluorescein boronic acid (FL2) has several advantages for laboratory experiments. It is a highly versatile compound that can be used in a variety of biochemical and physiological studies. Additionally, it is a relatively inexpensive compound and is easy to use. However, it is important to note that the reaction is reversible, so the product must be isolated quickly to ensure that the desired product is obtained. Additionally, it is important to ensure that the product is not contaminated with other compounds, as this could affect the results of the experiment.

Orientations Futures

There are several potential future applications of fluorescein boronic acid (FL2). One potential application is in the study of protein-protein interactions, as FL2 has been shown to bind to proteins and other biomolecules. Additionally, FL2 could be used to study the structure and dynamics of cell membranes, as well as to study the interactions between small molecules and DNA. Additionally, FL2 could be used to investigate the binding of proteins to small molecules, as well as to investigate the interactions between proteins and other biomolecules. Finally, FL2 could be used in the development of new drugs and therapies, as it has been shown to have a range of biochemical and physiological effects.

Méthodes De Synthèse

Fluorescein boronic acid (FL2) can be synthesized by reacting fluorescein with boronic acid. This reaction is usually conducted in aqueous solution, usually with a base such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at room temperature and the product is a white solid. It is important to note that the reaction is reversible, so the product must be isolated quickly to ensure that the desired product is obtained.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Fluorescein boronic acid (FL2) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily due to the ability of Fluorescein boronic acid (FL2) to bind with 1,2- or 1,3-diols in aqueous solution . This binding results in significant fluorescence changes, making Fluorescein boronic acid (FL2) an excellent sensor for recognizing carbohydrates or other substances .

Cellular Effects

Fluorescein boronic acid (FL2) has profound effects on various types of cells and cellular processes. It influences cell function by interacting with specific biomolecules within the cell

Molecular Mechanism

The mechanism of action of Fluorescein boronic acid (FL2) is primarily through its binding interactions with biomolecules. As a Lewis acid, it forms reversible cyclic esters with diols, resulting in significant fluorescence changes . This property allows Fluorescein boronic acid (FL2) to interact with various biomolecules, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

Fluorescein boronic acid (FL2) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

5-[(3-boronophenyl)carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19BN2O7S/c31-17-5-8-20-23(12-17)37-24-13-18(32)6-9-21(24)25(20)19-7-4-16(11-22(19)26(33)34)30-27(38)29-15-3-1-2-14(10-15)28(35)36/h1-13,31,35-36H,(H,33,34)(H2,29,30,38) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWYMZGFYKLMMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=S)NC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19BN2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.